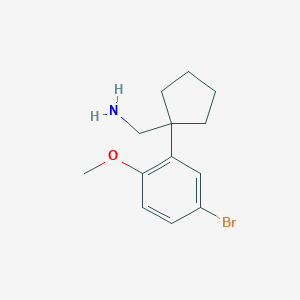
1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine is a research chemical with the molecular formula C13H18BrNO and a molecular weight of 284.19 g/mol. It is known for its utility in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and cyclopentanemethanamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as methanol, under controlled temperature and pressure conditions.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include palladium catalysts for coupling reactions and reducing agents for hydrogenation steps.
Chemical Reactions Analysis
1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research on its potential therapeutic effects is ongoing, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
1-(5-Bromo-2-methoxyphenyl)cyclopentanemethanamine can be compared with other similar compounds, such as:
1-(5-Bromo-2-methoxyphenyl)adamantane: This compound has a similar bromine and methoxy substitution pattern but differs in its core structure.
1-(5-Bromo-2-methoxyphenyl)cyclopentane-1-carbonitrile: This compound also shares the bromine and methoxy groups but has a nitrile functional group instead of an amine.
Properties
Molecular Formula |
C13H18BrNO |
|---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
[1-(5-bromo-2-methoxyphenyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C13H18BrNO/c1-16-12-5-4-10(14)8-11(12)13(9-15)6-2-3-7-13/h4-5,8H,2-3,6-7,9,15H2,1H3 |
InChI Key |
HHWLVCZIJAGSBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2(CCCC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(4-chlorophenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726615.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanemethanamine](/img/structure/B11726624.png)

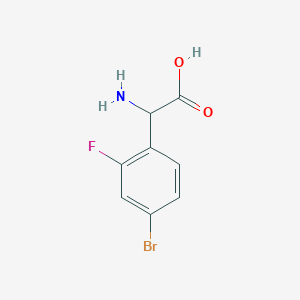

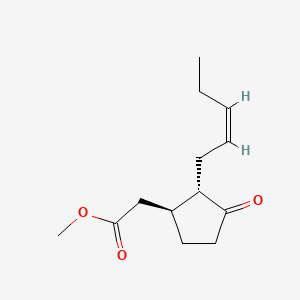
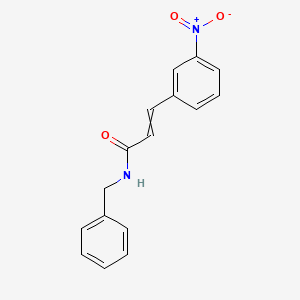
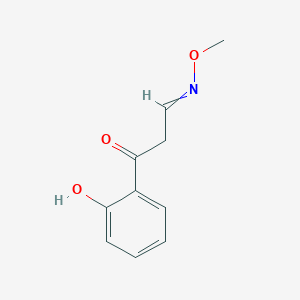

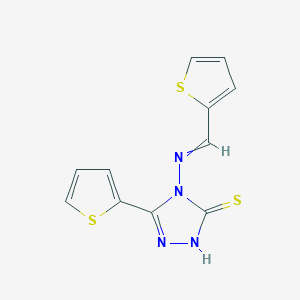
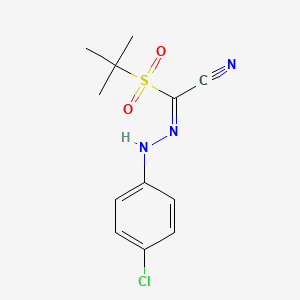

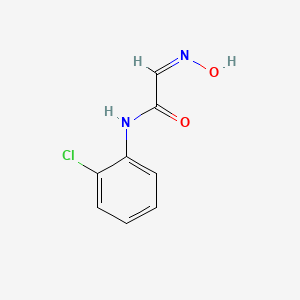
![N'-[1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11726705.png)
